

Risdiplam: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Risdiplam*

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Abstract

Risdiplam (trade name Evrysdi®) is a first-in-class, orally bioavailable small molecule designed to treat spinal muscular atrophy (SMA), a rare and devastating neuromuscular disorder. It functions as a survival motor neuron 2 (SMN2) pre-messenger RNA (pre-mRNA) splicing modifier, increasing the production of functional SMN protein, which is deficient in individuals with SMA. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to **Risdiplam**, intended for a scientific audience.

Chemical Structure and Identifiers

Risdiplam is a complex heterocyclic molecule. Its chemical identity is defined by the following identifiers:

Identifier	Value
IUPAC Name	7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one[1][2]
CAS Number	1825352-65-5[1][2]
Molecular Formula	C ₂₂ H ₂₃ N ₇ O[1][2]
Molecular Weight	401.47 g/mol [1][2]
SMILES	CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6
InChI Key	ASKZRYGFUPSJPN-UHFFFAOYSA-N

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of **Risdiplam** are crucial for its oral bioavailability and systemic distribution.

Table 2.1: Physicochemical Properties of **Risdiplam**

Property	Value	Source
pKa	Not explicitly determined; weakly basic compound.[2]	J. Med. Chem. 2018, 61, 15, 6501–6517
logP	~2.5 (lipophilicity)[2]	J. Med. Chem. 2018, 61, 15, 6501–6517
Solubility	Soluble in chloroform (~10 mg/mL).[3] High aqueous solubility at pH < 4; poor solubility at pH ≥ 4.[4] Soluble in 1 eq. HCl (100 mM with gentle warming). Insoluble in DMSO and water under standard conditions.[5][6]	Cayman Chemical; TGA; Tocris Bioscience; MedChemExpress

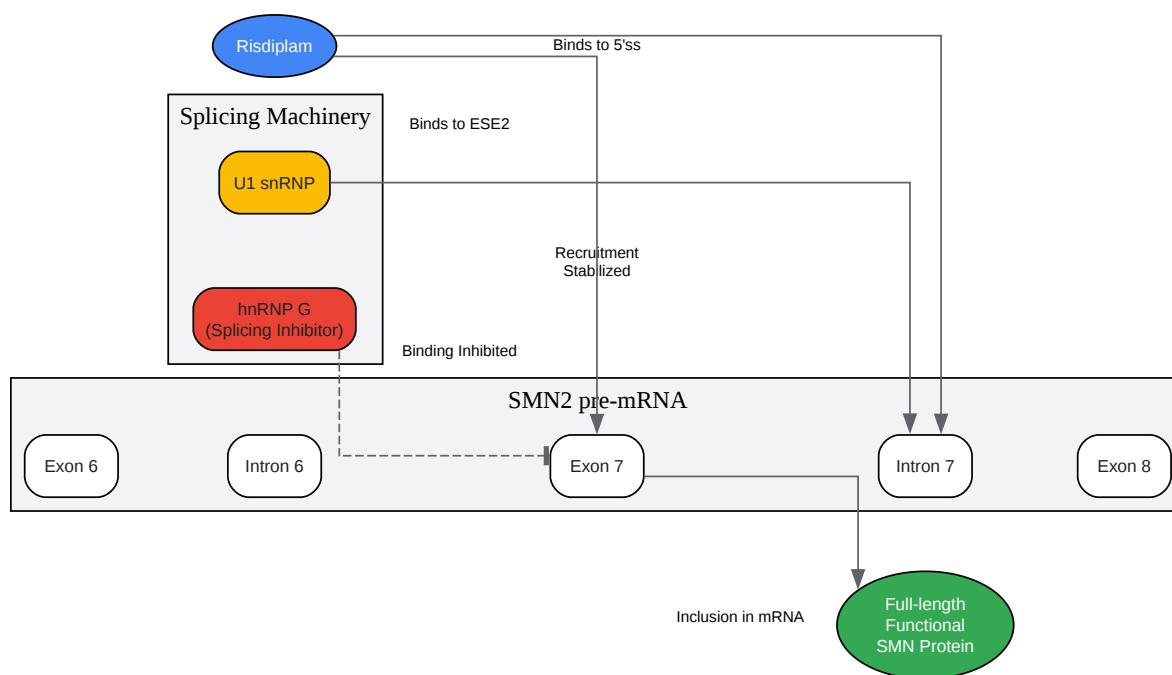
Table 2.2: Pharmacokinetic Properties of **Risdiplam**

Parameter	Human Data	Source
Bioavailability	Orally bioavailable. [7]	ACS Med. Chem. Lett. 2021, 12, 2, 178–180
Tmax (Time to maximum concentration)	1-4 hours.	FDA Clinical Pharmacology Review
Protein Binding	~89% bound to plasma proteins, primarily albumin.	FDA Clinical Pharmacology Review
Volume of Distribution (Vd)	6.3 L/kg.	PubChem
Metabolism	Primarily metabolized by flavin monooxygenase 1 and 3 (FMO1 and FMO3), and to a lesser extent by CYP1A1, 2J2, 3A4, and 3A7. The major metabolite is the pharmacologically inactive M1. [4]	Poirier et al., 2018
Elimination Half-life (t ^{1/2})	Approximately 50 hours in healthy adults.	FDA Clinical Pharmacology Review
Excretion	Approximately 53% in feces (14% as unchanged drug) and 28% in urine (8% as unchanged drug).	PubChem

Mechanism of Action: SMN2 Splicing Modification

Spinal muscular atrophy is caused by insufficient levels of the SMN protein due to mutations or deletions in the SMN1 gene. A paralogous gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, non-functional protein.[\[7\]](#)[\[8\]](#)

Risdiplam is designed to correct this splicing defect.[7][8] It binds to two specific sites on the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) within exon 7 and the 5' splice site (5'ss) of intron 7.[7][8][9] This dual binding stabilizes the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site, a crucial step in spliceosome assembly.[7][10] This action promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein.[7][8]



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Caption: Mechanism of **Risdiplam** in SMN2 pre-mRNA splicing. (Within 100 characters)

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical and clinical evaluation of **Risdiplam**. For complete, detailed protocols, readers are advised to

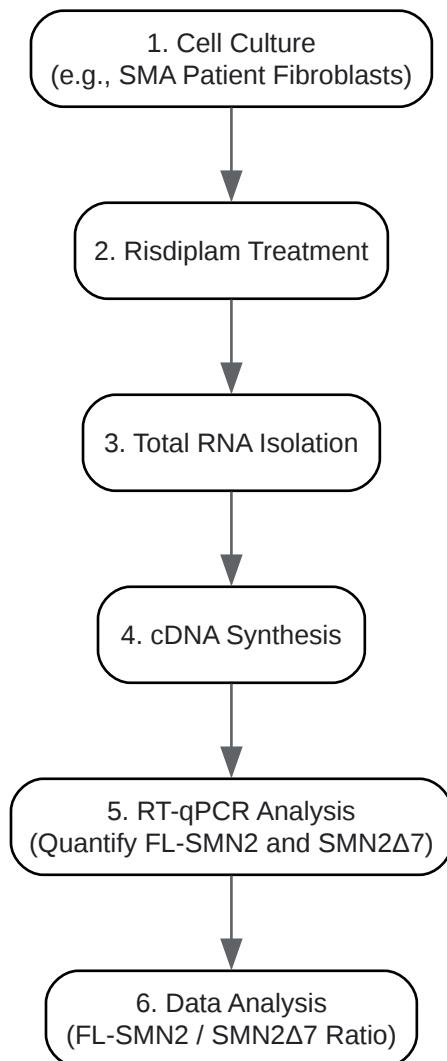
consult the supplementary materials of the cited publications.

In Vitro SMN2 Splicing Assay

This assay is fundamental to assess the ability of **Risdiplam** to promote the inclusion of exon 7 in SMN2 mRNA.

Methodology:

- Cell Culture: SMA patient-derived fibroblasts or other suitable cell lines (e.g., HEK293 cells expressing an SMN2 minigene reporter) are cultured under standard conditions.[8]
- Compound Treatment: Cells are treated with varying concentrations of **Risdiplam** or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[11]
- RNA Extraction: Total RNA is isolated from the cells using a suitable method, such as TRIzol reagent.[11]
- Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.[11]
- RT-qPCR Analysis: The relative levels of full-length SMN2 mRNA (containing exon 7) and SMN2 Δ 7 mRNA (lacking exon 7) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[2] Specific primers are designed to amplify each transcript isoform. The ratio of full-length to Δ 7 transcripts is then calculated to determine the splicing correction efficiency.



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Caption: Workflow for the in vitro SMN2 splicing assay. (Within 100 characters)

In Vivo SMN Protein Quantification in Animal Models

This protocol is used to evaluate the in vivo efficacy of **Risdiplam** in increasing SMN protein levels in relevant tissues.

Methodology:

- Animal Models: Transgenic mouse models of SMA, such as the SMN Δ 7 mouse, are commonly used.[4][12]

- Drug Administration: **Risdiplam** is administered orally to the animals at various doses for a defined treatment period.[4][12]
- Tissue Collection: At the end of the treatment period, animals are euthanized, and relevant tissues (e.g., brain, spinal cord, muscle) are collected and snap-frozen.[13]
- Protein Extraction: Total protein is extracted from the tissues using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[13]
- Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).[13]
- Western Blot Analysis:
 - Equal amounts of total protein from each sample are separated by SDS-PAGE.
 - The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
 - The membrane is blocked and then incubated with a primary antibody specific for the SMN protein.
 - A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.
 - The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.[13][14]
 - A housekeeping protein (e.g., GAPDH or tubulin) is also probed as a loading control.[14]

Clinical Trials Methodology Overview

The efficacy and safety of **Risdiplam** have been evaluated in several key clinical trials, including FIREFISH and SUNFISH.

FIREFISH Study (NCT02913482)

- Population: Infants aged 1-7 months with Type 1 SMA.[15][16][17]

- Design: An open-label, two-part study. Part 1 was a dose-escalation phase, and Part 2 was a pivotal efficacy and safety study at the selected dose.[15][16][17][18][19]
- Primary Efficacy Endpoint (Part 2): The proportion of infants sitting without support for at least 5 seconds at 12 months of treatment, assessed using the Bayley Scales of Infant and Toddler Development Third Edition (BSID-III).[17]
- Key Secondary Endpoints: Survival without permanent ventilation, motor milestone achievement (Hammersmith Infant Neurological Examination-2; HINE-2), and swallowing function.[18]

SUNFISH Study (NCT02908685)

- Population: Children and young adults aged 2-25 years with Type 2 or 3 SMA.[20][21][22][23][24]
- Design: A two-part, randomized, placebo-controlled, double-blind study. Part 1 was a dose-finding phase. Part 2 was a pivotal efficacy and safety study.[20][21][22][23][24]
- Primary Efficacy Endpoint (Part 2): Change from baseline in the Motor Function Measure 32 (MFM32) total score at 12 months.[22]
- Key Secondary Endpoint: Change from baseline in the Revised Upper Limb Module (RULM) score.[22]

Conclusion

Risdiplam represents a significant advancement in the treatment of SMA, offering an effective oral therapy that addresses the underlying molecular defect of the disease. Its well-characterized chemical structure, favorable physicochemical and pharmacokinetic properties, and demonstrated mechanism of action make it a valuable therapeutic option for a broad range of SMA patients. The experimental methodologies outlined in this guide provide a framework for the continued investigation and understanding of **Risdiplam** and other SMN2 splicing modifiers.

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